molecular formula C7H5FN2O4 B1528583 2-Amino-4-fluoro-5-nitrobenzoic acid CAS No. 1194097-41-0

2-Amino-4-fluoro-5-nitrobenzoic acid

Cat. No. B1528583
M. Wt: 200.12 g/mol
InChI Key: NVZBXVCRFGPOAJ-UHFFFAOYSA-N
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Description

“2-Amino-4-fluoro-5-nitrobenzoic acid” is a compound with the molecular formula C7H5FN2O4 . It is a high-quality reference standard used for pharmaceutical testing .


Synthesis Analysis

The synthesis of nitro compounds like “2-Amino-4-fluoro-5-nitrobenzoic acid” can be achieved through various methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-fluoro-5-nitrobenzoic acid” consists of a benzene ring substituted with amino, fluoro, and nitro groups .


Chemical Reactions Analysis

Nitro compounds are a significant class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The compound can participate in various reactions, including free radical bromination and nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.13 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the searched resources.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to handle it with appropriate safety measures.

properties

IUPAC Name

2-amino-4-fluoro-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c8-4-2-5(9)3(7(11)12)1-6(4)10(13)14/h1-2H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZBXVCRFGPOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Wang, XH Yuan, SQ Wang, W Zhao, XB Chen… - European Journal of …, 2021 - Elsevier
… Commercially available 2-amino-4-fluoro-5-nitrobenzoic acid (AFAT-001) reacts with formamide at 170 C to yield 4-fluoro-6-nitroquinazolinone (AFAT-002). AFAT-002 is chlorinated by …
Number of citations: 62 www.sciencedirect.com
MY Cha, KO Lee, JW Kim, CG Lee… - Journal of medicinal …, 2009 - ACS Publications
… 4-Anilino-7-fluoro-6-nitroquinazolines 15 were prepared according to the modified protocol shown in Scheme 1, beginning with 2-amino-4-fluoro-5-nitrobenzoic acid 14, followed by …
Number of citations: 57 pubs.acs.org
S Arora, R Kumar - Fused Pyrimidine-Based Drug Discovery, 2023 - Elsevier
… The synthesis involves the reaction of 2-amino-4-fluoro-5-nitrobenzoic acid (8.1.134) with formamide at 170C to give 4-fluoro-6-nitroquinazolinone (8.1.135). Chlorination of 8.1.135 was …
Number of citations: 1 www.sciencedirect.com

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